molecular formula C10H8N2OS2 B3482463 5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3482463
M. Wt: 236.3 g/mol
InChI Key: JZCFZLIAXVFDMF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 is a derivative of non-steroidal anti-inflammatory drugs (NSAIDs) and is believed to have fewer side effects than traditional NSAIDs. In

Mechanism of Action

5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. By selectively targeting COX-2, this compound is able to reduce inflammation and pain without affecting the production of beneficial prostaglandins produced by the COX-1 enzyme. This selective inhibition of COX-2 is believed to be the reason why this compound has fewer side effects than traditional NSAIDs.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In addition, this compound has been shown to have fewer gastrointestinal side effects than traditional NSAIDs, making it a safer alternative for long-term use.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its selectivity for COX-2, which allows for targeted inhibition of inflammation and pain without affecting the production of beneficial prostaglandins. This selectivity also reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on 5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential of this compound for the treatment of other inflammatory conditions, such as multiple sclerosis and psoriasis. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound in humans.

Scientific Research Applications

5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In addition, this compound has been shown to have fewer side effects than traditional NSAIDs, making it a safer alternative for long-term use.

Properties

IUPAC Name

(5E)-5-[(4-aminophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,11H2,(H,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCFZLIAXVFDMF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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